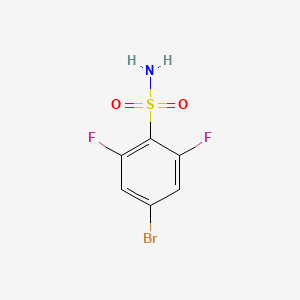

4-Bromo-2,6-difluorobenzenesulfonamide

Description

General Context of Sulfonamide Chemistry in Research

The sulfonamide functional group, R-SO₂NR'R'', is a cornerstone in the field of chemistry, particularly in medicinal and synthetic organic chemistry. wikipedia.org Historically, sulfonamides, or "sulfa drugs," were among the first classes of antimicrobial agents to be widely used, revolutionizing medicine before the advent of penicillin. ajchem-b.comajchem-b.com Beyond their foundational role in treating bacterial infections, sulfonamides are integral to the development of a wide array of pharmaceuticals. researchgate.net They exhibit a vast spectrum of biological activities, including anticancer, antiviral, antidiabetic, and anti-inflammatory properties. ajchem-b.comekb.eg This therapeutic diversity stems from the sulfonamide group's ability to act as a key structural motif in molecules that can inhibit specific enzymes, such as carbonic anhydrase. ajchem-b.comresearchgate.net In synthetic chemistry, the sulfonamide group is valued for its chemical stability and its ability to serve as a versatile scaffold for constructing more complex molecular architectures. ajchem-b.com

Significance of Halogenation in Aromatic Systems for Synthetic Utility

The introduction of halogen atoms (fluorine, chlorine, bromine, iodine) onto an aromatic ring, a process known as halogenation, is a fundamental strategy in organic synthesis. taylorfrancis.com Halogenated aromatic compounds are highly valuable intermediates because the halogen atom can serve as a reactive handle for subsequent chemical transformations. numberanalytics.com Specifically, bromine and iodine atoms are excellent leaving groups in transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig couplings, which are powerful methods for forming new carbon-carbon and carbon-heteroatom bonds.

The presence of halogens, particularly fluorine, can also profoundly influence the electronic properties of the aromatic ring, affecting its reactivity and the acidity of nearby functional groups. innospk.com Furthermore, incorporating fluorine atoms into pharmaceutical candidates can enhance their metabolic stability and lipophilicity, which are desirable properties for drug design. innospk.com This strategic use of halogenation provides chemists with precise control over molecular design, making halogenated aromatics indispensable building blocks for pharmaceuticals, agrochemicals, and advanced materials. numberanalytics.comport.ac.uk

Overview of 4-Bromo-2,6-difluorobenzenesulfonamide as a Versatile Synthetic Building Block

This compound emerges as a highly versatile synthetic building block that combines the key features of both sulfonamides and polyhalogenated aromatic systems. Its structure is strategically designed for multi-step syntheses. The bromine atom at the 4-position provides a prime site for metal-catalyzed cross-coupling reactions, allowing for the facile introduction of complex substituents. ossila.com Simultaneously, the two fluorine atoms at the 2- and 6-positions flank the sulfonamide group, sterically and electronically influencing its reactivity. This substitution pattern makes the molecule a valuable precursor in the synthesis of targeted therapeutic agents.

A prominent example of its application is in the synthesis of Dabrafenib, a kinase inhibitor used in cancer therapy. In the synthetic route to Dabrafenib, this compound serves as a key fragment, demonstrating its practical utility in the construction of complex, high-value pharmaceutical compounds. newdrugapprovals.orggoogle.com The distinct reactivity of its functional groups allows for sequential and controlled modifications, making it an exemplary reagent in modern organic synthesis.

Chemical and Physical Properties of this compound

| Property | Value |

| CAS Number | 263349-74-2 synquestlabs.com |

| Molecular Formula | C₆H₄BrF₂NO₂S synquestlabs.com |

| Molecular Weight | 272.06 g/mol synquestlabs.com |

| MDL Number | MFCD06409103 synquestlabs.com |

Application in the Synthesis of N-{3-[(2-chloro-4-pyrimidinyl)acetyl]-2-fluorophenyl}-2,6-difluorobenzenesulfonamide

| Role | Compound/Condition |

| Reactant | N-{3-[(2-chloro-4-pyrimidinyl)acetyl]-2-fluorophenyl}-2,6-difluorobenzenesulfonamide |

| Reagent | N-bromosuccinimide (NBS) newdrugapprovals.org |

| Solvent | Dichloromethane (B109758) newdrugapprovals.org |

| Condition | Reaction mixture warmed to ~20°C and stirred for 45 min newdrugapprovals.org |

| Product | A brominated derivative, a key intermediate for Dabrafenib newdrugapprovals.org |

Properties

IUPAC Name |

4-bromo-2,6-difluorobenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrF2NO2S/c7-3-1-4(8)6(5(9)2-3)13(10,11)12/h1-2H,(H2,10,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSCXKUIQRGHUQJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)S(=O)(=O)N)F)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrF2NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

263349-74-2 | |

| Record name | 4-bromo-2,6-difluorobenzene-1-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Derivatization Strategies of 4 Bromo 2,6 Difluorobenzenesulfonamide

Reactions at the Sulfonamide Nitrogen

The nitrogen atom of the sulfonamide group serves as a primary site for derivatization, allowing for the introduction of a wide array of substituents through N-alkylation and N-acylation reactions. These modifications are fundamental in modulating the biological and physicochemical properties of the resulting molecules.

N-Alkylation and N-Acylation Reactions

N-alkylation of sulfonamides, including 4-bromo-2,6-difluorobenzenesulfonamide, is typically achieved by deprotonation of the nitrogen with a suitable base, followed by reaction with an alkylating agent. Common bases include lithium hydride (LiH) in a polar aprotic solvent like N,N-dimethylformamide (DMF). The resulting nucleophilic nitrogen readily reacts with various alkyl halides to furnish N-alkylated products.

N-acylation introduces an acyl group to the sulfonamide nitrogen. This transformation can be accomplished using acyl chlorides or anhydrides, often in the presence of a base to neutralize the acidic byproduct. These reactions are crucial for the synthesis of N-acylsulfonamide derivatives, which are a prominent class of compounds in medicinal chemistry.

Formation of N-Substituted Sulfonamide Derivatives

The generation of N-substituted sulfonamide derivatives from this compound provides access to a broad chemical space with diverse functionalities. The selection of the alkylating or acylating agent is a key determinant of the final product's characteristics. For instance, reaction with different alkyl or aralkyl halides leads to a variety of N-(alkyl/aralkyl)-4-bromo-2,6-difluorobenzenesulfonamides. This versatility allows for the systematic modification of the parent compound to optimize its properties for specific applications.

Table 1: Representative N-Alkylation Reaction of a Sulfonamide This table is illustrative of a general N-alkylation procedure and may be applicable to this compound.

| Reactant 1 | Reactant 2 | Reagents | Solvent | Product |

|---|---|---|---|---|

| 5-bromothiophene-2-sulfonamide | Alkyl bromides | LiH | Not Specified | 5-bromo-N-alkylthiophene-2-sulfonamides |

Reactivity of the Aromatic Ring

The aromatic ring of this compound is electron-deficient due to the strong electron-withdrawing effects of the two fluorine atoms and the sulfonyl group. This electronic nature dictates its reactivity towards nucleophilic and electrophilic reagents.

Nucleophilic Aromatic Substitution (SNAr) at Fluoro-Substituted Positions

The fluorine atoms at the ortho-positions to the sulfonamide group are highly activated towards nucleophilic aromatic substitution (SNAr). The strong electron-withdrawing nature of both the sulfonyl group and the adjacent fluorine atom stabilizes the intermediate Meisenheimer complex, facilitating the displacement of the fluoride (B91410) ion by a nucleophile. Fluorine's high electronegativity contributes significantly to the stabilization of this intermediate, making it an excellent leaving group in SNAr reactions. A variety of nucleophiles, such as amines, alkoxides, and thiolates, can displace the fluorine atoms, providing a powerful method for introducing diverse substituents onto the aromatic ring.

Electrophilic Aromatic Substitution on the Substituted Ring

In contrast to its high reactivity towards nucleophiles, the aromatic ring of this compound is strongly deactivated towards electrophilic aromatic substitution (EAS). The cumulative electron-withdrawing effects of the bromine, two fluorine atoms, and the sulfonamide group significantly reduce the electron density of the ring, making it less susceptible to attack by electrophiles. While EAS reactions are not common for such highly deactivated rings, they may be possible under harsh reaction conditions with powerful electrophiles. The directing effects of the existing substituents would need to be considered to predict the regioselectivity of any potential substitution.

Transformations Involving the Bromine Atom

The bromine atom on the aromatic ring serves as a versatile handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably through palladium-catalyzed cross-coupling reactions. These transformations are instrumental in the elaboration of the molecular framework.

A cornerstone of modern organic synthesis, the Suzuki-Miyaura cross-coupling reaction, allows for the formation of a carbon-carbon bond between the bromine-bearing carbon of this compound and an organoboron compound. This reaction is typically catalyzed by a palladium complex and requires a base. The versatility of the boronic acid or ester coupling partner enables the introduction of a wide range of aryl, heteroaryl, vinyl, and alkyl groups.

The Sonogashira coupling provides a reliable method for the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne. This palladium- and copper-catalyzed reaction would allow for the introduction of an alkynyl moiety at the position of the bromine atom in this compound.

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between aryl halides and amines. This methodology could be employed to replace the bromine atom of this compound with a variety of primary and secondary amines, providing access to a diverse library of N-arylated sulfonamides.

Table 2: Common Palladium-Catalyzed Cross-Coupling Reactions Applicable to the Bromine Atom

| Reaction | Coupling Partner | Catalyst System (Typical) | Bond Formed |

|---|---|---|---|

| Suzuki-Miyaura | Organoboron compound (e.g., boronic acid) | Pd catalyst (e.g., Pd(PPh₃)₄), Base | Carbon-Carbon (Aryl-Aryl, etc.) |

| Sonogashira | Terminal alkyne | Pd catalyst, Cu co-catalyst, Base | Carbon-Carbon (Aryl-Alkynyl) |

| Buchwald-Hartwig Amination | Amine (primary or secondary) | Pd catalyst, Ligand, Base | Carbon-Nitrogen |

Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Palladium-Catalyzed Coupling)

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming new bonds at the bromine-substituted position of this compound. Among these, palladium-catalyzed reactions such as the Suzuki-Miyaura coupling are exceptionally valuable for creating biaryl structures or introducing alkyl and vinyl groups. mdpi.com

The general mechanism for a Suzuki-Miyaura coupling involves a catalytic cycle that begins with the oxidative addition of the aryl bromide to a palladium(0) complex. youtube.com The electron-deficient nature of the aromatic ring in this compound, due to the fluorine and sulfonamide substituents, facilitates this rate-determining step. Following oxidative addition, a transmetalation step occurs with an organoboron compound (e.g., a boronic acid or ester) in the presence of a base. The final step is reductive elimination, which forms the new carbon-carbon bond and regenerates the palladium(0) catalyst. youtube.com

A wide variety of organoboron reagents can be coupled with the this compound scaffold, allowing for the synthesis of a diverse library of derivatives. The reaction conditions, including the choice of palladium catalyst, ligand, base, and solvent, are crucial for achieving high yields and can be tailored to the specific coupling partners. nih.gov

| Coupling Partner (Ar-B(OH)₂) | Catalyst (mol%) | Base | Solvent | Potential Product |

|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ (3-5%) | Na₂CO₃ or K₃PO₄ | Toluene/H₂O or Dioxane/H₂O | 2,6-Difluoro-4-phenylbenzenesulfonamide |

| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3%) | K₂CO₃ | DMF | 2,6-Difluoro-4-(4-methoxyphenyl)benzenesulfonamide |

| Thiophene-2-boronic acid | Pd(PPh₃)₄ (5%) | Na₂CO₃ | DME/H₂O | 2,6-Difluoro-4-(thiophen-2-yl)benzenesulfonamide |

| Vinylboronic acid pinacol (B44631) ester | Pd(dppf)Cl₂ (3%) | K₃PO₄ | Dioxane | 2,6-Difluoro-4-vinylbenzenesulfonamide |

Metal-Halogen Exchange Reactions

Metal-halogen exchange is a fundamental organometallic reaction that can convert the relatively unreactive carbon-bromine bond of this compound into a highly nucleophilic carbon-metal bond. This transformation is typically achieved using strong organometallic bases, most commonly organolithium reagents like n-butyllithium or Grignard reagents such as isopropylmagnesium chloride.

The reaction proceeds by the exchange of the bromine atom with the metal from the reagent. For instance, reacting this compound with n-butyllithium at low temperatures would ideally generate 4-lithio-2,6-difluorobenzenesulfonamide. This newly formed organolithium species is a powerful nucleophile and can react with a wide range of electrophiles to introduce diverse functional groups at the 4-position.

A critical consideration in this reaction is the presence of the acidic sulfonamide proton (N-H). Strong organometallic bases will readily deprotonate the sulfonamide. Therefore, at least two equivalents of the organometallic reagent are required: the first to deprotonate the sulfonamide and the second to perform the metal-halogen exchange. Alternatively, the sulfonamide can be protected with a suitable group prior to the exchange reaction.

| Reagent Sequence | Electrophile (E+) | Potential Product |

|---|---|---|

| 1. 2.2 eq. n-BuLi, THF, -78 °C 2. E+ | DMF (N,N-Dimethylformamide) | 4-Formyl-2,6-difluorobenzenesulfonamide |

| 1. 2.2 eq. n-BuLi, THF, -78 °C 2. E+ | CO₂ (Carbon dioxide) | 4-Carboxy-2,6-difluorobenzenesulfonamide |

| 1. 2.2 eq. n-BuLi, THF, -78 °C 2. E+ | (CH₃)₃SiCl (Trimethylsilyl chloride) | 2,6-Difluoro-4-(trimethylsilyl)benzenesulfonamide |

| 1. 1.1 eq. i-PrMgCl, THF, 0 °C 2. E+ | I₂ (Iodine) | 2,6-Difluoro-4-iodobenzenesulfonamide |

Emerging Reactivity in Advanced Synthetic Methodologies

Beyond classical transformations, the this compound scaffold is amenable to modern synthetic methods that offer novel pathways for derivatization. These include photocatalysis and advanced cyclization strategies.

Exploration in Photocatalytic Reactions

Visible-light photocatalysis has emerged as a powerful tool for forging new chemical bonds under mild conditions. While specific photocatalytic reactions involving this compound are not extensively documented, its structure suggests potential for participation in such transformations. The aryl bromide moiety can be a substrate in photoredox-catalyzed reactions, where single-electron transfer from an excited photocatalyst could lead to the formation of an aryl radical. This radical intermediate can then engage in various bond-forming events.

For example, a hypothetical photocatalytic cycle could involve the reductive cleavage of the C-Br bond to generate a 2,6-difluorobenzenesulfonamide (B1200098) radical. This radical could then be trapped by a suitable coupling partner, such as an alkene or another aromatic system, to form a new C-C bond. Such reactions often proceed under exceptionally mild conditions, at room temperature, and with high functional group tolerance. acs.org Other advanced photocatalytic methods have been used to achieve transformations like the Smiles rearrangement on complex sulfonamide-containing molecules, highlighting the compatibility of this functional group with modern photochemical methods. acs.org

| Coupling Partner | Photocatalyst | Light Source | Potential Product |

|---|---|---|---|

| Styrene | Ir(ppy)₃ or Organic Dye | Blue LED | 4-(2-Phenylethenyl)-2,6-difluorobenzenesulfonamide |

| Methyl Acrylate | Ru(bpy)₃Cl₂ | Visible Light | Methyl 3-(3,5-difluoro-4-sulfamoylphenyl)acrylate |

Strategies for Intramolecular Cyclization

Intramolecular cyclization reactions provide a powerful means of constructing complex, polycyclic molecules from linear precursors. For this compound, such strategies would typically involve a two-step process: first, derivatization at either the bromine or sulfonamide position to install a tethered reactive group, followed by a cyclization event.

A common strategy involves using a palladium-catalyzed cross-coupling reaction to introduce a side chain at the 4-position. If this side chain contains a nucleophile or an electrophile, a subsequent intramolecular reaction can form a new ring. For example, a Suzuki coupling could install a 2-aminophenyl group, setting the stage for an intramolecular C-N bond formation (e.g., a Buchwald-Hartwig amination) between the introduced amino group and the sulfonamide nitrogen, leading to the formation of a dibenzothiazepine dioxide scaffold. The sulfonamide nitrogen itself can act as the key nucleophile in these ring-closing reactions.

| Step 1: Derivatization Reaction | Intermediate Product | Step 2: Cyclization Condition | Final Cyclic Product |

|---|---|---|---|

| Suzuki coupling with 2-(Boc-amino)phenylboronic acid | N-Boc-4'-(N-H-sulfamoyl)-3',5'-difluoro-[1,1'-biphenyl]-2-amine | 1. Boc deprotection (TFA) 2. Pd-catalyzed C-N coupling (e.g., Pd₂(dba)₃, Xantphos, K₂CO₃) | Difluoro-dibenzo[c,f] nih.govorganic-chemistry.orgthiazepine 5,5-dioxide |

| Sonogashira coupling with a propargyl alcohol derivative | 4-(3-Hydroxyprop-1-yn-1-yl)-2,6-difluorobenzenesulfonamide | Base- or metal-catalyzed hydroamination/cyclization | Substituted benzo[b]thieno[2,3-d]oxepine derivative |

Spectroscopic and Structural Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical tool used to determine the structure of organic compounds. It provides information about the hydrogen (¹H), carbon (¹³C), and fluorine (¹⁹F) atoms within a molecule.

Proton (¹H) NMR Analysis

Proton NMR spectroscopy would be used to identify the number and environment of hydrogen atoms in the 4-Bromo-2,6-difluorobenzenesulfonamide molecule. The aromatic region of the spectrum would be of particular interest, where two distinct signals would be expected for the two non-equivalent aromatic protons. Additionally, the protons of the sulfonamide (-SO₂NH₂) group would likely appear as a broad singlet. Despite extensive searches, complete and verified ¹H NMR data for this compound, including chemical shifts (δ) and coupling constants (J), are not available in the published literature.

Carbon-13 (¹³C) NMR Analysis

Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule. For this compound, distinct signals would be expected for each of the six carbon atoms in the benzene (B151609) ring. The chemical shifts of these carbons would be influenced by the attached substituents (bromo, fluoro, and sulfonamide groups). No experimental ¹³C NMR data for this compound has been found in the available scientific literature.

Fluorine-19 (¹⁹F) NMR Analysis

Given the presence of two fluorine atoms, ¹⁹F NMR spectroscopy would be a crucial technique for the characterization of this compound. This technique is highly sensitive to the chemical environment of the fluorine atoms and would provide a distinct signal for the two equivalent fluorine atoms at the 2 and 6 positions of the benzene ring. Regrettably, no published ¹⁹F NMR data for this specific molecule could be located.

Mass Spectrometry (MS) Characterization

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation analysis.

Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI-MS is a soft ionization technique that is well-suited for the analysis of polar molecules like sulfonamides. It would be expected to show a prominent ion corresponding to the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻. A thorough search of scientific databases did not yield any specific ESI-MS data, such as the mass-to-charge ratio (m/z) of observed ions, for this compound.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a very precise measurement of the mass of a molecule, which allows for the determination of its elemental composition. This technique would be invaluable for confirming the molecular formula of this compound (C₆H₄BrF₂NO₂S). Unfortunately, no experimental HRMS data for this compound is available in the public domain.

Vibrational Spectroscopy

Infrared (IR) Spectroscopy

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. The resulting spectrum provides a unique "fingerprint" of the molecule. For this compound, characteristic absorption bands would be expected for its distinct functional groups.

Key expected IR absorption bands would include those for the sulfonamide group (-SO₂NH₂) and the substituted benzene ring. The N-H stretching vibrations of the sulfonamide group typically appear as two bands in the region of 3400-3200 cm⁻¹. The asymmetric and symmetric stretching vibrations of the S=O bonds are strong and are expected in the 1370-1330 cm⁻¹ and 1180-1160 cm⁻¹ regions, respectively. Aromatic C-H stretching vibrations are anticipated above 3000 cm⁻¹, while C=C stretching vibrations within the benzene ring would produce bands in the 1600-1450 cm⁻¹ range. The C-F stretching vibrations would likely be observed as strong bands in the 1300-1000 cm⁻¹ region. The C-Br stretching vibration is expected at lower frequencies, typically in the 650-550 cm⁻¹ range.

A hypothetical data table for the characteristic IR absorption bands is presented below.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

| N-H Stretch (asymmetric & symmetric) | 3400 - 3200 | Medium |

| Aromatic C-H Stretch | > 3000 | Variable |

| C=C Aromatic Ring Stretch | 1600 - 1450 | Medium |

| S=O Asymmetric Stretch | 1370 - 1330 | Strong |

| S=O Symmetric Stretch | 1180 - 1160 | Strong |

| C-F Stretch | 1300 - 1000 | Strong |

| C-Br Stretch | 650 - 550 | Medium |

Raman Spectroscopy

Raman spectroscopy is a complementary technique to IR spectroscopy that measures the inelastic scattering of monochromatic light. While IR activity depends on a change in the dipole moment, Raman activity depends on a change in polarizability. This often means that vibrations that are weak in the IR spectrum may be strong in the Raman spectrum, and vice versa.

For this compound, Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the molecule, such as the symmetric S=O stretch and the breathing modes of the aromatic ring. The C-Br and C-F bonds are also expected to produce characteristic Raman signals. The symmetric stretching of the benzene ring is typically a strong band in the Raman spectrum.

X-ray Crystallography and Powder Diffraction Studies

X-ray diffraction techniques provide definitive information about the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and intermolecular interactions.

Single Crystal X-ray Diffraction for Molecular Structure Elucidation

Single-crystal X-ray diffraction is the gold standard for determining the precise molecular structure of a compound. This technique involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern. From this pattern, the electron density distribution within the crystal can be calculated, revealing the exact positions of the atoms.

For this compound, a single-crystal X-ray diffraction study would provide invaluable data, including:

The conformation of the sulfonamide group relative to the benzene ring.

Precise bond lengths and angles for all atoms in the molecule.

The nature of intermolecular interactions, such as hydrogen bonding involving the sulfonamide group, which dictates the crystal packing.

Studies on similar molecules, such as 4-bromo-N-(4-fluorophenyl)benzenesulfonamide, have revealed the importance of N-H···O hydrogen bonds in forming chain-like structures in the solid state. It is plausible that this compound would exhibit similar hydrogen bonding motifs.

A representative table of crystallographic data that would be obtained from such a study is shown below.

| Parameter | Hypothetical Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 10.5 |

| b (Å) | 12.0 |

| c (Å) | 7.8 |

| α, β, γ (°) | 90, 90, 90 |

| Volume (ų) | 982.8 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.85 |

Powder X-ray Diffraction for Crystalline Form Characterization

Powder X-ray diffraction (PXRD) is used to analyze the crystalline nature of a bulk sample. Instead of a single crystal, a fine powder of the material is used, which contains a vast number of small, randomly oriented crystallites. The resulting diffraction pattern is a fingerprint of the crystalline phase or phases present in the sample.

PXRD is crucial for:

Identifying the crystalline form of this compound.

Assessing the purity of a synthesized batch.

Studying polymorphism, which is the ability of a compound to exist in more than one crystalline form.

Each crystalline form will produce a unique PXRD pattern, characterized by the positions (in terms of 2θ) and intensities of the diffraction peaks.

Elemental Analysis for Composition Verification

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. For an organic compound like this compound (C₆H₄BrF₂NO₂S), this would involve measuring the percentage by mass of carbon, hydrogen, nitrogen, and sulfur. The presence of bromine and fluorine would typically be determined by other methods such as ion chromatography after combustion.

The experimentally determined percentages are then compared with the theoretically calculated values based on the molecular formula to confirm the purity and empirical formula of the synthesized compound.

| Element | Theoretical Mass % |

| Carbon (C) | 26.59 |

| Hydrogen (H) | 1.49 |

| Bromine (Br) | 29.48 |

| Fluorine (F) | 14.02 |

| Nitrogen (N) | 5.17 |

| Oxygen (O) | 11.80 |

| Sulfur (S) | 11.83 |

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational efficiency. It is used to calculate the electronic structure of molecules, providing a foundation for determining optimized geometries, molecular orbital energies, and various reactivity descriptors. ijaers.com For a molecule like 4-Bromo-2,6-difluorobenzenesulfonamide, DFT calculations, typically using a functional like B3LYP combined with a basis set such as 6-311G(d,p), would be employed to model its properties in the gas phase or in solution. mkjc.inrsc.org

Geometry optimization is a computational process that determines the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. chemrxiv.org This process calculates bond lengths, bond angles, and dihedral (torsion) angles that define the molecular conformation.

For this compound, the geometry would be dictated by the interplay between the substituted benzene (B151609) ring and the sulfonamide group (-SO₂NH₂). The benzene ring itself would exhibit slight distortions from perfect planarity due to the electronic and steric effects of the bulky bromine atom and the highly electronegative fluorine atoms. Computational studies on similar benzenesulfonamide (B165840) derivatives show that the geometry around the sulfur atom is approximately tetrahedral. mkjc.in A key conformational feature is the torsion angle involving the C-S-N-H bonds, which determines the orientation of the amino group relative to the aromatic ring. Studies on related structures reveal that specific conformations are favored to minimize steric hindrance and optimize intramolecular interactions. mkjc.insdu.dk

The electronic structure of a molecule is described by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. researchgate.net

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution across a molecule. It is plotted on the molecule's electron density surface, using a color scale to indicate regions of varying electrostatic potential. MEP maps are invaluable for identifying sites susceptible to electrophilic and nucleophilic attack. researchgate.net

In an MEP map of this compound, distinct regions of charge would be visible:

Negative Potential (Red/Yellow): These electron-rich areas are prone to electrophilic attack. They are expected to be concentrated around the highly electronegative oxygen atoms of the sulfonamide group and, to a lesser extent, the nitrogen atom. ijaers.comresearchgate.net

Positive Potential (Blue): These electron-deficient regions are susceptible to nucleophilic attack. The most positive potential is anticipated on the hydrogen atoms of the -NH₂ group, making them potential hydrogen-bond donors. ijaers.com The sulfur atom, being bonded to two highly electronegative oxygens, would also represent a site of positive potential.

Neutral Potential (Green): These regions are typically found over the carbon atoms of the benzene ring.

The MEP map provides a clear, intuitive picture of the molecule's charge landscape, complementing other reactivity analyses. researchgate.net

Reactivity Descriptors and Prediction of Reaction Pathways

Beyond frontier orbital analysis, DFT provides a suite of "reactivity descriptors" that quantify and predict a molecule's chemical behavior with greater nuance. These descriptors help to pinpoint specific reactive sites within the molecule and rationalize potential reaction pathways.

Fukui functions are local reactivity descriptors that indicate the change in electron density at a specific atom when the total number of electrons in the molecule changes. scm.com They are used to identify the most reactive sites for different types of attack:

fukui+ (f⁺): Predicts the site for a nucleophilic attack (where an electron is added).

fukui- (f⁻): Predicts the site for an electrophilic attack (where an electron is removed).

fukui0 (f⁰): Predicts the site for a radical attack.

For this compound, Fukui function analysis would likely identify the sulfur atom of the sulfonamide group as a primary site for nucleophilic attack (high f⁺ value). bas.bg Sites for electrophilic attack (high f⁻ values) would be located on the aromatic ring, with their precise positions modulated by the directing effects of the bromo and fluoro substituents. mdpi.com

| Descriptor | Definition | Predicted Role in Reactivity |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | Relates to electron-donating ability |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Relates to electron-accepting ability |

| HOMO-LUMO Gap | ELUMO - EHOMO | Indicates chemical reactivity and stability |

| Fukui Function (f⁺) | Measures reactivity for nucleophilic attack | Identifies specific atoms likely to accept electrons |

| Fukui Function (f⁻) | Measures reactivity for electrophilic attack | Identifies specific atoms likely to donate electrons |

| Electrophilicity Index (ω) | Global descriptor of electron-accepting power | Quantifies the overall electrophilic nature of the molecule |

Chemical reactions are most often carried out in a solvent, which can significantly influence molecular properties and reactivity compared to the gas phase. nih.gov Computational solvation models, such as the Polarizable Continuum Model (PCM) or the Conductor-like Screening Model (COSMO), are used to simulate the effects of a solvent. nih.gov

These models treat the solvent as a continuous medium with a specific dielectric constant, surrounding a cavity that contains the solute molecule. Including a solvation model in DFT calculations for this compound would provide a more realistic prediction of its behavior in solution. Solvation is expected to:

Stabilize charged or highly polar species, potentially altering the energies of reactants, transition states, and products. libretexts.org

Influence the HOMO-LUMO gap and other reactivity descriptors.

Alter the molecular conformation, as the molecule adapts its geometry to optimize interactions with the solvent medium. libretexts.org

For instance, the calculated acidity of the sulfonamide N-H protons would be more accurate when a polar protic solvent model (like water) is included, as the solvent would stabilize the resulting anion after deprotonation. rsc.org Therefore, applying solvation models is crucial for bridging the gap between theoretical gas-phase predictions and experimental reality in solution.

Spectroscopic Property Prediction through Computational Methods

Computational quantum chemistry is an indispensable tool for predicting the spectroscopic properties of molecules. Techniques such as Density Functional Theory (DFT) are widely used to calculate parameters that correlate with experimental spectra, aiding in structural elucidation and the understanding of a molecule's electronic environment. nih.gov

Computational NMR Chemical Shift Prediction

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical analysis. Computational methods can predict the NMR chemical shifts of various nuclei, providing valuable insights into the molecular structure. The prediction of chemical shifts, particularly for nuclei like ¹³C and ¹⁹F, is typically achieved using methods like the Gauge-Invariant Atomic Orbital (GIAO) approach within a DFT framework. nih.gov

The accuracy of these predictions depends on the chosen level of theory, including the functional and basis set. For halogenated organic molecules, it is crucial to select methods that can accurately account for the electronic effects of the halogen atoms. While specific computational NMR studies on this compound are not prevalent, the methodology would involve optimizing the molecule's geometry and then calculating the magnetic shielding tensors for each atom. These shielding tensors are then converted to chemical shifts by referencing them against a standard compound, such as tetramethylsilane (B1202638) (TMS) for ¹³C or a fluorinated standard for ¹⁹F.

Table 1: Hypothetical Predicted ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted Chemical Shift (ppm) |

| C1 | Data not available |

| C2 | Data not available |

| C3 | Data not available |

| C4 | Data not available |

| C5 | Data not available |

| C6 | Data not available |

| Note: This table illustrates the type of data that would be generated from a computational NMR study. Specific predicted values for this compound are not available in the reviewed literature. |

Vibrational Frequency Analysis

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides information about the vibrational modes of a molecule. Computational vibrational frequency analysis, typically performed using DFT, can predict the frequencies and intensities of these modes. This theoretical spectrum can be compared with experimental data to aid in the assignment of spectral bands to specific molecular motions.

The process involves calculating the second derivatives of the energy with respect to the atomic coordinates to obtain the force constants and, subsequently, the vibrational frequencies. For a molecule like this compound, this analysis would reveal the characteristic stretching and bending frequencies associated with the C-Br, C-F, S=O, and N-H bonds, as well as the vibrations of the benzene ring.

Table 2: Hypothetical Predicted Vibrational Frequencies for Key Functional Groups of this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| N-H Stretch | Data not available |

| S=O Asymmetric Stretch | Data not available |

| S=O Symmetric Stretch | Data not available |

| C-F Stretch | Data not available |

| C-Br Stretch | Data not available |

| Note: This table is illustrative of the data obtained from vibrational frequency analysis. Specific predicted frequencies for this compound are not available in the surveyed literature. |

Non-Linear Optical (NLO) Properties Calculations

Non-linear optical (NLO) materials are of significant interest for their potential applications in optoelectronics and photonics. Computational chemistry offers a route to predict the NLO properties of molecules, thereby guiding the design of new materials with enhanced NLO responses. nih.gov The key parameters that determine a molecule's NLO activity are its dipole moment, polarizability, and hyperpolarizability.

Hyperpolarizability Assessment

The first hyperpolarizability (β) is a measure of the second-order NLO response of a molecule. A high value of β is a key indicator of a potentially useful NLO material. Computational methods, particularly DFT, are employed to calculate the components of the hyperpolarizability tensor. nih.gov For molecules like this compound, the presence of both electron-withdrawing (sulfonamide, fluorine, bromine) and potentially electron-donating (the aromatic ring) groups can lead to intramolecular charge transfer, which is a key feature for enhancing NLO properties.

Table 3: Hypothetical Predicted NLO Properties of this compound

| Property | Calculated Value |

| Dipole Moment (μ) in Debye | Data not available |

| Mean Polarizability (α) in esu | Data not available |

| First Hyperpolarizability (β) in esu | Data not available |

| Note: This table represents the typical NLO properties calculated computationally. Specific values for this compound are not available in the existing literature. |

Advanced Research Applications As Chemical Building Blocks

A Key Component in the Synthesis of Complex Organic Molecules

The strategic placement of reactive groups on the aromatic ring of 4-Bromo-2,6-difluorobenzenesulfonamide makes it an ideal starting material for constructing more elaborate organic molecules.

Precursor for Poly-Substituted Aromatic Systems

The bromine atom on the benzene (B151609) ring is a key feature, serving as a versatile handle for various cross-coupling reactions. Synthetic strategies such as Suzuki, Stille, and Sonogashira couplings can be employed to introduce new carbon-carbon bonds at this position. This allows for the attachment of a wide array of other organic fragments, leading to the creation of highly functionalized and complex poly-substituted aromatic systems. The fluorine atoms on the ring can influence the electronic properties and reactivity of the molecule, potentially leading to unique chemical behaviors in the resulting products.

Building Block for Heterocyclic Scaffolds

The sulfonamide group (-SO2NH2) provides a reactive site for the construction of heterocyclic rings. Through reactions with various bifunctional reagents, the nitrogen and/or the sulfonyl group can be incorporated into new ring systems. This is a crucial pathway for the synthesis of novel heterocyclic compounds, which are foundational structures in many areas of medicinal chemistry and materials science. The inherent structure of this compound can thus be elaborated into more complex, three-dimensional molecules with specific biological or physical properties.

Integration into Functional Materials Research

The electronic properties conferred by the fluorine and bromine atoms make this compound an intriguing candidate for the development of new functional materials.

Design of Organic Semiconductors

Organic semiconductors are a class of materials that are essential for the next generation of electronic devices. The synthesis of these materials often relies on the use of aromatic building blocks that can be linked together to form conjugated systems. The ability to functionalize this compound through its bromine atom allows for its incorporation into larger polymeric or oligomeric structures. The electron-withdrawing nature of the fluorine atoms and the sulfonamide group can be used to tune the electronic energy levels (HOMO/LUMO) of the resulting materials, a critical factor in the performance of organic semiconductors.

Development of Materials for Optoelectronic Devices

The development of advanced optoelectronic devices, such as Organic Light-Emitting Diodes (OLEDs) and Perovskite Solar Cells, is heavily reliant on the design of novel organic materials with tailored properties. While specific applications of this compound in this area are not yet widely documented, its potential as a building block for charge-transporting or emissive materials is significant. By incorporating this moiety into larger molecular structures, it may be possible to influence key properties such as charge mobility, photoluminescence, and thermal stability, which are all crucial for the performance and longevity of these devices.

Synthetic Strategies in Agrochemical Research Precursors

In the field of agrochemical research, the discovery of new and effective pesticides and herbicides is an ongoing endeavor. The presence of a halogenated phenyl ring is a common feature in many active agrochemical compounds. For instance, the organophosphate pesticide Profenofos contains a 4-bromo-2-chlorophenyl group, highlighting the importance of such substituted aromatic structures in achieving biological activity.

The structure of this compound provides a scaffold that can be chemically modified to explore new agrochemical candidates. The bromo- and fluoro-substituents can enhance the lipophilicity and metabolic stability of a molecule, which are often desirable properties for agrochemicals. The sulfonamide group can also be a key pharmacophore or be used as a reactive handle to attach other functional groups, enabling the synthesis of a diverse library of compounds for biological screening.

Exploration in Novel Catalytic Systems and Reagent Design

The structural attributes of this compound make it an intriguing candidate for the design of novel catalytic systems and specialized reagents. The electron-withdrawing nature of the two fluorine atoms and the sulfonyl group can influence the electron density of the aromatic ring, which, in conjunction with the reactive bromine site, allows for its incorporation into more complex molecular architectures.

As a foundational component, this compound can be derivatized to create a variety of ligands for transition metal catalysis. For instance, the bromine atom can be substituted through cross-coupling reactions to introduce phosphine (B1218219) or other coordinating groups, leading to the formation of ligands with tailored steric and electronic properties. These ligands can then be used to modulate the activity and selectivity of metal catalysts in a range of organic transformations.

Furthermore, the sulfonamide functional group can act as a coordinating site or a hydrogen-bond donor, which can be exploited in the design of organocatalysts. The development of chiral catalysts derived from this compound could offer new possibilities in asymmetric synthesis.

In reagent design, the compound serves as a scaffold for introducing the 4-bromo-2,6-difluorobenzenesulfonyl moiety into target molecules. This can be particularly useful in medicinal chemistry for structure-activity relationship (SAR) studies, where the introduction of this group can modulate the pharmacokinetic and pharmacodynamic properties of a drug candidate.

Potential in Supramolecular Chemistry and Self-Assembly Architectures

The molecular structure of this compound contains several features that are conducive to the formation of well-defined supramolecular assemblies. The sulfonamide group is a classic hydrogen-bond donor and acceptor, capable of forming robust intermolecular hydrogen bonds. These interactions can direct the self-assembly of the molecules into one-dimensional chains, two-dimensional sheets, or more complex three-dimensional networks.

The presence of fluorine and bromine atoms also opens up the possibility of halogen bonding, a non-covalent interaction that has gained increasing recognition as a powerful tool in crystal engineering and supramolecular chemistry. The bromine atom can act as a halogen bond donor, interacting with Lewis basic sites on adjacent molecules. Similarly, the fluorine atoms can participate in weaker halogen bonds or other non-covalent interactions.

The interplay of hydrogen bonding, halogen bonding, and π-π stacking interactions between the aromatic rings can lead to the formation of highly ordered crystalline structures. By understanding and controlling these non-covalent forces, it is possible to design and synthesize novel materials with specific topologies and properties.

While the crystal structure of this compound itself has not been extensively detailed in the available literature, the analysis of closely related compounds, such as 4-bromo-N-(4-fluorophenyl)benzenesulfonamide, provides valuable insights. In the crystal structure of this analog, strong N-H···O hydrogen bonds lead to the formation of one-dimensional chains. These chains are further interconnected by F···F contacts, resulting in a ribbon-like architecture. researchgate.net It is plausible that this compound would exhibit similar self-assembly motifs, driven by a combination of hydrogen and halogen bonding.

The potential to form predictable and robust supramolecular structures makes this compound and its derivatives promising candidates for the development of new functional materials, such as porous organic frameworks, liquid crystals, and materials with interesting electronic or optical properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.